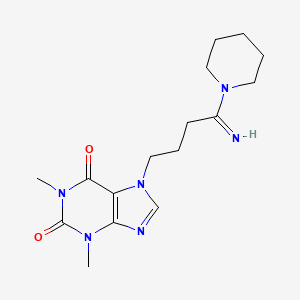![molecular formula C20H12Cl2N2O5 B11505183 1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11505183.png)
1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a nitro group, and a methyl group attached to a dibenzo[b,f][1,4]oxazepin-11(10H)-one core
Preparation Methods
The synthesis of 1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dichlorophenol with 7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one under specific conditions. The reaction typically requires the use of a base, such as potassium carbonate (K2CO3), and a suitable solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorophenoxy group may also contribute to the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
1-(2,3-dichlorophenoxy)-7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the dichlorophenoxy and nitro groups, resulting in different chemical properties and applications.
7-methyl-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the dichlorophenoxy group, which may affect its biological activity.
1-(2,3-dichlorophenoxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H12Cl2N2O5 |
|---|---|
Molecular Weight |
431.2 g/mol |
IUPAC Name |
7-(2,3-dichlorophenoxy)-2-methyl-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C20H12Cl2N2O5/c1-10-5-6-13-15(7-10)29-17-9-11(24(26)27)8-16(18(17)20(25)23-13)28-14-4-2-3-12(21)19(14)22/h2-9H,1H3,(H,23,25) |
InChI Key |
FVZGHQQHQLZNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=C(C(=CC=C4)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Isoindole-1,3-dione, 2-[4-allylamino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-](/img/structure/B11505107.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-YL]acetamide](/img/structure/B11505118.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone](/img/structure/B11505129.png)

![3-(4-Tert-butylphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid](/img/structure/B11505144.png)
![7,7-dimethyl-4-(thiophen-2-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11505150.png)
![N,N'-bis[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]ethanediamide](/img/structure/B11505161.png)
amino}-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B11505162.png)
![ethyl (2E)-5-(4-hydroxyphenyl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11505166.png)
![N-[2,5-dioxo-1-phenyl-4-(trifluoromethyl)imidazolidin-4-yl]pentanamide](/img/structure/B11505167.png)
![8-(2-hydroxy-2-phenylethyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11505170.png)
![4-methyl-N-{(2Z)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11505189.png)
![7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11505197.png)
![2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11505201.png)
